molecular formula C16H18N4O5S2 B2690717 N1-(pyridin-4-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874804-84-9

N1-(pyridin-4-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2690717
CAS RN: 874804-84-9
M. Wt: 410.46
InChI Key: MVZRNDODKQAKQF-UHFFFAOYSA-N
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Description

N1-(pyridin-4-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H18N4O5S2 and its molecular weight is 410.46. The purity is usually 95%.
BenchChem offers high-quality N1-(pyridin-4-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(pyridin-4-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Room Temperature Cu-Catalyzed N-Arylation

A study by Bhunia, De, and Ma (2022) explored the use of N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) as a promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This process achieved excellent chemoselectivity and tolerated a wide range of functional groups, leading to diverse N-arylation products. This suggests that compounds similar to N1-(pyridin-4-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide might be used in catalytic processes for the synthesis of complex organic molecules (Bhunia, De, & Ma, 2022).

Copper-Catalyzed Coupling Reaction

De, Yin, and Ma (2017) established Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation, employing less reactive (hetero)aryl chlorides. This system was liberalized towards various functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, achieving good to excellent yields. The study indicates potential applications in coupling reactions, suggesting roles in synthesizing pharmaceuticals and other complex organic compounds (De, Yin, & Ma, 2017).

Oxazolidinone Antibacterial Candidates

The synthesis and process development for novel oxazolidinone antibacterial candidates, as discussed by Yang et al. (2014), highlight the importance of such compounds in developing new antibiotics. This research showcases a cost-effective and environmentally friendly route for preparing oxazolidinone derivatives, potentially including compounds with structures similar to N1-(pyridin-4-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide. These compounds might play a critical role in addressing antibiotic resistance (Yang et al., 2014).

Zinc(II) Complexes with Aminal and Hemiaminal Ether Derivatives

Research by Purkait et al. (2018) on Zinc(II) complexes with aminal and hemiaminal ether derivatives, including pyridine and oxazolidinone moieties, suggests potential applications in catalysis and material science. These complexes' synthesis, structure, and phosphatase activity offer insights into the versatility of pyridine and oxazolidinone derivatives in coordinating with metals for catalytic and biochemical applications (Purkait et al., 2018).

properties

IUPAC Name

N'-(pyridin-4-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S2/c21-15(18-10-12-3-5-17-6-4-12)16(22)19-11-13-20(7-8-25-13)27(23,24)14-2-1-9-26-14/h1-6,9,13H,7-8,10-11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZRNDODKQAKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(pyridin-4-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

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